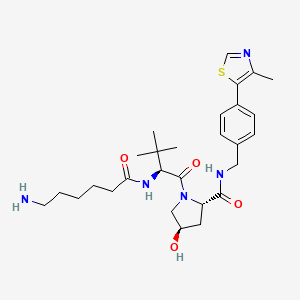

K-Ras G12C-IN-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

K-Ras G12C-IN-4 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound binds covalently to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS G12C and blocking downstream signaling pathways that promote cancer cell proliferation and survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

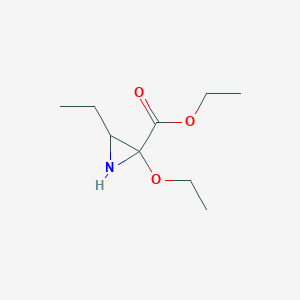

The synthesis of K-Ras G12C-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.

Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12C mutant.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

K-Ras G12C-IN-4 unterliegt hauptsächlich kovalenten Bindungsreaktionen mit dem Cysteinrest des KRAS G12C-Mutanten. Diese kovalente Modifikation ist entscheidend für seine inhibitorische Aktivität. Zusätzlich kann die Verbindung im Körper Stoffwechselreaktionen unterliegen, die zur Bildung von Metaboliten führen .

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind organische Lösungsmittel (z. B. Dimethylsulfoxid), Basen (z. B. Natriumhydroxid) und Säuren (z. B. Salzsäure).

Hauptprodukte

Das Hauptprodukt der Reaktion zwischen this compound und dem KRAS G12C-Mutanten ist das kovalent modifizierte KRAS-Protein, das inaktiv wird. Stoffwechselreaktionen können verschiedene Metaboliten produzieren, die typischerweise mit Massenspektrometrie analysiert werden .

Wissenschaftliche Forschungsanwendungen

K-Ras G12C-IN-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Medikamentenentwicklung:

Krebsforschung: Es wird verwendet, um die Rolle von KRAS G12C bei der Entstehung von Krebs zu untersuchen und die Wirksamkeit von KRAS-gerichteten Therapien zu bewerten.

Medikamentenentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer KRAS-Inhibitoren mit verbesserter Potenz und Selektivität.

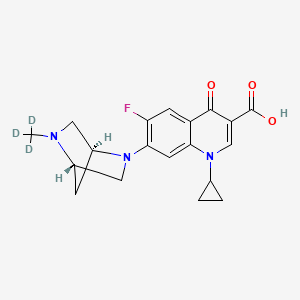

Wirkmechanismus

This compound entfaltet seine Wirkung durch kovalente Bindung an den Cysteinrest am Codon 12 des KRAS-Proteins. Diese Bindung blockiert das Protein in seinem inaktiven GDP-gebundenen Zustand, verhindert den Austausch von GDP gegen GTP und hemmt dadurch die KRAS-Aktivierung. Dadurch werden nachgeschaltete Signalwege wie die RAF-MEK-ERK- und PI3K-AKT-Pfade blockiert, was zu einer verringerten Proliferation und einem verringerten Überleben von Krebszellen führt .

Wirkmechanismus

K-Ras G12C-IN-4 exerts its effects by covalently binding to the cysteine residue at codon 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting KRAS activation. As a result, downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways are blocked, leading to reduced cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

K-Ras G12C-IN-4 gehört zu einer Klasse von KRAS G12C-Inhibitoren, zu denen Verbindungen wie Sotorasib und Adagrasib gehören. Im Vergleich zu diesen Inhibitoren kann this compound einzigartige Vorteile in Bezug auf Bindungsaffinität, Selektivität und pharmakokinetische Eigenschaften bieten. Ähnliche Verbindungen umfassen:

Sotorasib: Der erste von der FDA zugelassene KRAS G12C-Inhibitor, bekannt für seine Wirksamkeit bei nicht-kleinzelligem Lungenkrebs.

Adagrasib: Ein weiterer KRAS G12C-Inhibitor mit vielversprechenden Ergebnissen aus klinischen Studien.

Der einzigartige Bindungsmechanismus von this compound und das Potenzial für Kombinationstherapie machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapieentwicklung.

Eigenschaften

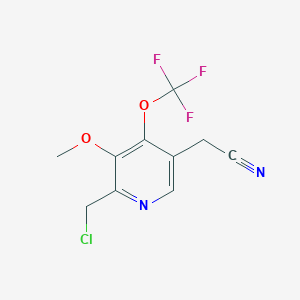

Molekularformel |

C31H33ClN4O4 |

|---|---|

Molekulargewicht |

561.1 g/mol |

IUPAC-Name |

2-[5-chloro-2-cyclopropyl-3-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylindol-1-yl]-N-(1-prop-2-enoylazetidin-3-yl)acetamide |

InChI |

InChI=1S/C31H33ClN4O4/c1-4-27(38)35-15-22(16-35)33-26(37)17-36-29-18(2)12-21(32)13-24(29)28(30(36)19-8-9-19)31(39)34-11-10-23-20(14-34)6-5-7-25(23)40-3/h4-7,12-13,19,22H,1,8-11,14-17H2,2-3H3,(H,33,37) |

InChI-Schlüssel |

JESBUJUEMLEHDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C1N(C(=C2C(=O)N3CCC4=C(C3)C=CC=C4OC)C5CC5)CC(=O)NC6CN(C6)C(=O)C=C)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)

![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)